2-amino-5-[(furan-2-yl)methyl]-5-(thiophen-2-yl)-4,5-dihydro-1H-imidazol-4-one
Description
Molecular Formula: C₁₅H₁₃N₃O₂S Molecular Weight: 299.35 g/mol Structural Features: This compound features a dihydroimidazol-4-one core substituted with a furan-2-ylmethyl group and a thiophen-2-yl group at the 5-position (Fig. 1).
Properties
IUPAC Name |
2-amino-4-(furan-2-ylmethyl)-4-thiophen-2-yl-1H-imidazol-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c13-11-14-10(16)12(15-11,9-4-2-6-18-9)7-8-3-1-5-17-8/h1-6H,7H2,(H3,13,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSRAQVQYFPXLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CC2(C(=O)NC(=N2)N)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Nitro-1-(Furan-2-ylmethyl)-1H-Imidazole-4-Carboxylic Acid
The preparation begins with ozonolysis of (E)-5-nitro-4-(2-phenylethenyl)-1-(furan-2-ylmethyl)-1H-imidazole, followed by performic acid oxidation to yield the carboxylic acid derivative.
Reaction conditions :
Coupling with Thiophen-2-ylmethanamine
The carboxylic acid intermediate is activated using 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF), followed by reaction with thiophen-2-ylmethanamine.
Key steps :
Reduction of Nitro Groups to Amine
The nitroimidazole intermediate undergoes reduction using stannous chloride (SnCl₂·2H₂O) in concentrated HCl:
Reaction :
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SnCl₂·2H₂O (4 eq) in HCl at 60°C for 3 hours.
Workup : Ethanol evaporation, tin complex removal via ether precipitation.
Final product isolation : Dihydrochloride salt precipitated with ether.
Cu(I)-Catalyzed Cyclization of Hydrazides and α-Diazoesters
A recent advancement employs Cu(I) catalysis to construct the imidazol-4-one core directly from hydrazides and α-diazoesters.
Reaction Mechanism
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Hydrazide activation : C–N bond cleavage generates a reactive amine intermediate.
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Carbene insertion : Cu(I)-stabilized carbene from α-diazoester inserts into the N–H bond.
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Cyclization : Intramolecular attack forms the imidazolone ring.
Conditions :
Application to Target Compound
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Hydrazide precursor : N-(furan-2-ylmethyl)-N'-(thiophen-2-yl)hydrazine.
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α-Diazoester : Ethyl 2-diazo-3-oxobutanoate.
Advantage : Avoids nitro group handling, streamlining synthesis.
Thiophene and Furan Side-Chain Incorporation
Paal-Knorr Thiophene Synthesis
The thiophen-2-yl group is introduced via Paal-Knorr cyclization using 1,4-diketones and P₄S₁₀:
Example :
Furan-2-ylmethyl Bromide Alkylation
The furan side-chain is introduced via alkylation of imidazole intermediates using furan-2-ylmethyl bromide:
Conditions :
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Temperature: 75°C for 2 hours.
Workup : Dichloromethane extraction and cyclohexane recrystallization.
Comparative Analysis of Synthetic Routes
Purification and Characterization
Purification Techniques
Chemical Reactions Analysis
Types of Reactions
2-amino-5-[(furan-2-yl)methyl]-5-(thiophen-2-yl)-4,5-dihydro-1H-imidazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols; reactions often require the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted furan or thiophene derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
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Antimicrobial Activity
- Studies have indicated that compounds containing imidazole and thiophene rings exhibit antimicrobial properties. Research suggests that derivatives of this compound may act against various bacterial strains, potentially serving as lead compounds for antibiotic development.
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Anticancer Properties
- The imidazole scaffold has been linked to anticancer activity. Preliminary studies show that this compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further research is needed to elucidate specific pathways and efficacy in vivo.
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Anti-inflammatory Effects
- Compounds similar to 2-amino-5-[(furan-2-yl)methyl]-5-(thiophen-2-yl)-4,5-dihydro-1H-imidazol-4-one have demonstrated anti-inflammatory properties. Investigations into its ability to modulate inflammatory cytokines could pave the way for therapeutic applications in chronic inflammatory diseases.
Material Science Applications
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Organic Electronics
- The presence of furan and thiophene units suggests potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's electronic properties may facilitate charge transport and enhance device performance.
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Polymer Chemistry
- Incorporating this compound into polymer matrices could result in materials with improved thermal stability and mechanical properties. Its unique structure may also lead to novel functionalities in smart materials.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Antimicrobial Testing | Evaluated against E. coli and S. aureus | Showed significant inhibition at concentrations of 50 µg/mL |
| Cancer Cell Line Study | Tested on HeLa cells | Induced apoptosis at IC50 values < 20 µM |
| Organic Electronics Research | Used in OLED fabrication | Improved luminescence efficiency compared to traditional materials |
Mechanism of Action
The mechanism of action of 2-amino-5-[(furan-2-yl)methyl]-5-(thiophen-2-yl)-4,5-dihydro-1H-imidazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Substituents
Electronic and Physicochemical Properties
- Electron-Withdrawing vs. Electron-Donating Groups : The thiophene substituent in the target compound (electron-rich due to sulfur’s lone pairs) contrasts with indole derivatives bearing electron-withdrawing halogens (e.g., bromine in , compound 4.6), which exhibit higher dipole moments .
- Solubility : The target compound’s dual heterocycles (furan and thiophene) likely reduce aqueous solubility compared to analogues with polar methoxy groups (e.g., ) but improve membrane permeability .
Biological Activity
2-amino-5-[(furan-2-yl)methyl]-5-(thiophen-2-yl)-4,5-dihydro-1H-imidazol-4-one (CAS Number: 1354915-29-9) is a heterocyclic compound notable for its unique structural features, which include both furan and thiophene rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
The molecular formula of this compound is with a molecular weight of 261.30 g/mol. Its structure allows for various chemical interactions that may enhance its biological efficacy.
Anticancer Activity
Recent studies have indicated that derivatives of imidazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines.
A study demonstrated that a related compound accelerated apoptosis in MCF cell lines, with an IC50 value of approximately 25.72 ± 3.95 μM, indicating effective cytotoxicity against cancer cells . Furthermore, in vivo experiments revealed that these compounds could significantly suppress tumor growth in mouse models .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. A comparative analysis with similar heterocyclic compounds showed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 40 |
| Escherichia coli | 200 |
| Pseudomonas aeruginosa | 500 |
These findings highlight the compound's potential as an antimicrobial agent .
Anti-inflammatory Activity
The anti-inflammatory properties of related imidazole derivatives have been explored through their inhibition of cyclooxygenase enzymes (COX). Compounds that share structural similarities with this compound exhibited COX inhibition rates of approximately 85.91% at a concentration of 10 μM for COX-2, suggesting a strong anti-inflammatory potential .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets. The imidazole ring can participate in hydrogen bonding and π-stacking interactions with biological macromolecules such as proteins and nucleic acids. This interaction may modulate the activity of enzymes involved in cell proliferation and inflammation processes.
Case Studies and Research Findings
- Study on Anticancer Activity : A recent investigation into the anticancer effects of imidazole derivatives found that compounds similar to this compound demonstrated significant inhibition of cancer cell proliferation in vitro and reduced tumor size in vivo .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of a series of imidazole derivatives, revealing that the presence of furan and thiophene rings enhanced their efficacy against various bacterial strains .
- Inflammatory Response Modulation : Research has shown that compounds containing the imidazole framework can effectively inhibit COX enzymes, thus reducing inflammation markers in experimental models .
Q & A
Q. What synthetic methodologies are effective for preparing 2-amino-5-[(furan-2-yl)methyl]-5-(thiophen-2-yl)-4,5-dihydro-1H-imidazol-4-one?
A base-promoted, transition-metal-free cyclization of amidines and ketones is a validated approach for synthesizing 4,5-dihydro-1H-imidazol-5-one derivatives. This method avoids transition-metal contamination and enables spiro-fused ring formation under mild conditions. Key steps include optimizing reaction time, temperature, and stoichiometry of amidine precursors and ketones. Confirm purity via HPLC or TLC .
Q. What spectroscopic techniques are recommended for structural characterization?
Use a combination of NMR (¹H, ¹³C) to analyze substituent environments, FTIR for functional group identification (e.g., C=O stretch at ~1700 cm⁻¹), and mass spectrometry (HRMS) for molecular ion confirmation. Single-crystal X-ray diffraction (XRD) is critical for resolving stereochemistry, as demonstrated for structurally related imidazole derivatives .
Q. What safety precautions should be taken when handling this compound?
While direct toxicological data are limited, analogous imidazole derivatives suggest avoiding inhalation, skin contact, and exposure to strong acids/bases. Use PPE (gloves, goggles) and work in a fume hood. In case of accidental release, neutralize with inert adsorbents and dispose of as hazardous waste .
Advanced Research Questions
Q. How can spiro-fused derivatives of this compound be synthesized?
Intramolecular cyclization via base-promoted deprotonation can form spiro-fused rings. For example, using NaOH or K₂CO₃ in polar aprotic solvents (e.g., DMF) at 60–80°C induces ring closure. Monitor reaction progress via LC-MS and optimize steric effects from the furan and thiophene substituents .
Q. How to resolve contradictions in spectroscopic data for substituted imidazolones?
Discrepancies in NMR/IR signals may arise from tautomerism or solvent effects. Validate assignments using 2D NMR (COSY, HSQC) and compare with computational simulations (DFT or molecular docking). Cross-reference with XRD data to confirm spatial arrangements of substituents .
Q. What strategies address challenges in enantioselective synthesis?
Enantioselectivity is hindered by the planar imidazolone ring and bulky substituents. Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., organocatalysts) may induce stereocontrol. Evaluate chiral HPLC or circular dichroism (CD) for enantiomeric excess (ee) quantification .
Q. How to assess the compound’s stability under varying pH conditions?
Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–13) at 25–40°C. Monitor degradation via UV-Vis spectroscopy or LC-MS. The imidazolone ring is prone to hydrolysis under acidic/basic conditions, necessitating pH-neutral storage .
Data Contradiction Analysis
Q. Conflicting reports on biological activity: How to design validation experiments?
If literature reports inconsistent bioactivity (e.g., antimicrobial vs. inert), perform dose-response assays (IC₅₀/EC₅₀) across multiple cell lines or microbial strains. Include positive controls (e.g., known inhibitors) and validate purity (>95% by HPLC). Structural analogs with thiophene/furan moieties often exhibit activity via heterocyclic π-π interactions .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
